molecular formula C13H15Cl2N3O B11833949 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride

Katalognummer: B11833949
Molekulargewicht: 300.18 g/mol
InChI-Schlüssel: YKKAJWGYZQPMNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride (CAS 109229-11-0) is a chemical compound with the molecular formula C13H15Cl2N3O and a molecular weight of 300.18 g/mol . This tetrahydropyridopyrimidine scaffold is of significant interest in medicinal chemistry and pharmaceutical research. Compounds based on the tetrahydropyrido[4,3-d]pyrimidine structure have been identified as key scaffolds in the development of kinase inhibitors . Research into analogous structures has demonstrated potential biological activities, including design and evaluation as novel anticancer agents . The dihydrochloride salt form of the compound, supplied as a powder, typically enhances solubility and stability for experimental purposes. This product is intended for research and development applications strictly in a laboratory setting. It is designated "For Research Use Only." Not for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only.

Eigenschaften

Molekularformel

C13H15Cl2N3O

Molekulargewicht

300.18 g/mol

IUPAC-Name

2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C13H13N3O.2ClH/c17-13-10-8-14-7-6-11(10)15-12(16-13)9-4-2-1-3-5-9;;/h1-5,14H,6-8H2,(H,15,16,17);2*1H

InChI-Schlüssel

YKKAJWGYZQPMNS-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1N=C(NC2=O)C3=CC=CC=C3.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Traditional Cyclocondensation Methods

The most widely documented approach involves cyclocondensation between substituted piperidone derivatives and benzamidine precursors. For example, US3186991A describes a protocol where N-(β-dimethylaminoethyl)-piperidone-(4)-3-carboxylic acid ethyl ester dihydrochloride reacts with benzamidine hydrochloride under alkaline conditions . The reaction proceeds via nucleophilic attack of the amidine on the carbonyl group of the piperidone, followed by intramolecular cyclization (Figure 1).

Reaction Conditions:

  • Base: Potassium carbonate (3.0 equiv) in aqueous solution

  • Temperature: 80–100°C for 45 hours

  • Workup: Chloroform extraction, charcoal filtration, and recrystallization from ethanol

Yield: ~56% (27 g from 47.6 g starting material) .

Mechanistic Insights:

  • Deprotonation of benzamidine by K₂CO₃ generates a reactive amidine anion.

  • Nucleophilic attack on the piperidone carbonyl forms a tetrahedral intermediate.

  • Cyclodehydration yields the pyrido[4,3-d]pyrimidine core.

Michael Addition-Cyclization Approach

A modern alternative leverages α-aminoamidines and bis-benzylidene cyclohexanones, as reported in PMC8999073 . This method proceeds via a Michael addition-initiated cascade, enabling milder conditions and higher functional group tolerance.

Key Steps:

  • Michael Addition: α-Aminoamidine attacks the α,β-unsaturated ketone of bis-benzylidene cyclohexanone.

  • Cyclization: Intramolecular hemiaminal formation closes the pyrimidine ring.

  • Aromatization: Air oxidation or dehydrogenation completes the heterocycle .

Optimized Parameters:

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Sodium hydride (1.2 equiv)

  • Time: 6–8 hours at 60°C

  • Yield: 70–85%

Advantages:

  • Avoids harsh acidic/basic conditions.

  • Compatible with electron-deficient aryl groups.

Multi-Step Synthesis with Protecting Groups

A third strategy, inspired by ACS Omega methodologies, employs protective groups to enhance regioselectivity . For example, tert-butoxycarbonyl (Boc) groups shield amine functionalities during cyclization, preventing unwanted side reactions.

Procedure Overview:

  • Protection: Boc-anhydride treatment of a primary amine precursor.

  • Cyclocondensation: Reaction with S-benzylisothiourea hydrochloride under reflux.

  • Deprotection: HCl-mediated Boc removal in ethanol.

  • Salt Formation: Precipitation with gaseous HCl .

Critical Parameters:

  • Protecting Group Stability: Boc remains intact under neutral aqueous conditions but cleaves in acidic media.

  • Purification: Column chromatography (SiO₂, ethyl acetate/petroleum ether) ensures ≥95% purity .

Salt Formation and Purification Techniques

Conversion of the free base to the dihydrochloride salt is achieved via protonation in polar aprotic solvents.

Standard Protocol:

  • Dissolve 2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one (1.0 equiv) in anhydrous ethanol.

  • Add concentrated hydrochloric acid (2.2 equiv) dropwise at 0°C.

  • Stir for 2 hours, filter the precipitate, and wash with cold ether.

  • Dry under vacuum (40°C, 12 hours) .

Characterization Data:

  • Melting Point: 168–169°C (free base) ; 245–247°C (dihydrochloride).

  • ¹H NMR (D₂O): δ 7.85–7.45 (m, 5H, Ar-H), 4.30 (s, 2H, CH₂N), 3.75–3.60 (m, 4H, piperidine-H) .

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Preparation Methods

MethodStarting MaterialsConditionsYieldPurityReference
CyclocondensationPiperidone ester, benzamidine80°C, 45 h, K₂CO₃56%98%
Michael Additionα-Aminoamidine, bis-benzylidene cyclohexanone60°C, 8 h, NaH/DMF85%95%
Multi-Step with BocBoc-protected amine, S-benzylisothioureaReflux, HCl/EtOH72%95%

Key Observations:

  • The Michael addition route offers superior yields but requires stringent moisture control.

  • Traditional cyclocondensation is cost-effective but time-intensive.

Analyse Chemischer Reaktionen

2-Phenyl-5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-on-Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines. For example, studies have demonstrated its efficacy against lung cancer cells (A549) and breast cancer cells (MCF-7) by targeting specific pathways involved in cell proliferation and survival.

Compound Cancer Type IC50 (µM) Reference
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-oneA549 (Lung)10.5
2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-oneMCF-7 (Breast)12.0

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria.

Pathogen Activity Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureusInhibition15 µg/mL
Escherichia coliInhibition20 µg/mL

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has shown potential as an enzyme inhibitor. It interacts with key enzymes involved in metabolic pathways.

Enzyme Inhibition Type IC50 (µM) Reference
Dihydroorotate dehydrogenase (DHODH)Competitive Inhibition18.0
Xanthine oxidaseModerate Inhibition25.0

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on A549 lung cancer cells revealed that it induces apoptosis through a mitochondrial-dependent pathway. The research highlighted the potential of this compound as a therapeutic agent in lung cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in clinical settings.

Wirkmechanismus

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved can include inhibition of key metabolic enzymes or signaling proteins, leading to altered cellular processes .

Vergleich Mit ähnlichen Verbindungen

Core Structure Variations

The pyrido[4,3-d]pyrimidinone core distinguishes this compound from structurally related heterocycles:

  • Thieno[2,3-d]pyrimidinones (e.g., CRCM5484-1): Replace the pyrido ring with a thieno system, altering electronic properties and binding kinetics .

Substituent Effects

Substituents critically influence pharmacological activity:

  • Phenyl group (position 2) : Enhances hydrophobic interactions in BET bromodomains .
  • Amino or chloro substituents (e.g., 5,6,7,8-THPDP-2-amine dihydrochloride): Improve hydrogen bonding or lipophilicity but may reduce selectivity .
  • Ethoxycarbonyl groups (e.g., 6-ethoxycarbonyl-THPDP): Increase GPR119 agonist potency (EC₅₀: 40 nM) but reduce metabolic stability .

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Structure Substituents (Position) Key Activity EC₅₀/Potency Reference
Target Compound Pyrido[4,3-d]pyrimidinone Phenyl (2) BET BDII inhibition Sub-µM affinity
CRCM5484-1 Thieno[2,3-d]pyrimidinone Furan-2-ylmethyl (3) BET bromodomain modulation Not reported
6-Ethoxycarbonyl-THPDP dihydrochloride Pyrido[4,3-d]pyrimidinone Ethoxycarbonyl (6) GPR119 agonism 40 nM
2-Chloro-THPDP hydrochloride Pyrido[3,4-d]pyrimidine Chloro (2) Uncharacterized N/A

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • The dihydrochloride salt form of the target compound improves aqueous solubility compared to free bases (e.g., pyrido[4,3-d]pyrimidinone analogs in ) .
  • Analogous compounds with hydrophobic substituents (e.g., benzyl groups) exhibit lower solubility but higher membrane permeability .

Table 2: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Purity Salt Form
Target Compound C₇H₁₁Cl₂N₃O 224.09 ≥95% Dihydrochloride
ST-4101 (Combi-Blocks) C₇H₁₀ClN₃O 195.63 95% Hydrochloride
5,6,7,8-THPDP-2-amine dihydrochloride C₇H₁₂Cl₂N₄O 231.10 Not reported Dihydrochloride

Biologische Aktivität

Overview

2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride is a heterocyclic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by a bicyclic structure that combines pyrido and pyrimidine rings, which are known for their roles in various biological processes.

The biological activity of this compound primarily involves the inhibition of key kinases in cellular signaling pathways:

  • Target Kinases : The compound selectively inhibits mTOR (mammalian target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways, which are crucial for cell growth and survival.
  • Mode of Action : By binding to the active sites of these kinases, the compound disrupts their activity, leading to reduced cell proliferation and potential induction of apoptosis in cancer cells .

The biochemical properties of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride include:

  • Molecular Formula : C13H14ClN3
  • Molecular Weight : 247.723 g/mol
  • LogP : 2.92 (indicating moderate lipophilicity)

These properties suggest that the compound has suitable characteristics for cellular uptake and interaction with biological targets .

Biological Activity

The compound has been evaluated for various biological activities:

Antitumor Activity

Research indicates that 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride exhibits significant antitumor properties:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth in several cancer cell lines by targeting the PI3K/AKT/mTOR signaling pathway.
  • Case Studies : In vitro studies demonstrated potent inhibition of cancer cell lines such as HepG2 (hepatocellular carcinoma) and various tumor xenografts. The compound's efficacy was assessed through cell viability assays, revealing IC50 values in the nanomolar range .

Other Biological Activities

Beyond its antitumor effects, this compound may also exhibit:

  • Antiparasitic Activity : Preliminary studies suggest potential activity against certain parasites.
  • Neuroprotective Effects : Some derivatives of similar compounds have shown promise in neuroprotection models.

Comparative Analysis with Related Compounds

A comparative analysis with similar heterocyclic compounds reveals unique aspects of 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride:

Compound NameStructureBiological Activity
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidineSimilar structureAntitumor activity
2-Pyridyl-substituted derivativesEnhanced activityVarious biological targets

This table highlights how structural modifications can influence biological activity and selectivity toward specific receptors or pathways .

Q & A

Q. How are conflicting crystallography data (e.g., hydrogen-bond networks) reconciled with docking predictions?

  • Methodology :
  • Multi-conformer docking : Test alternate ligand conformations against crystallographic electron density maps .
  • Free energy perturbation (FEP) : Calculate binding energy differences for disputed residues (e.g., Asn140 vs. Tyr139 in BRD4) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.